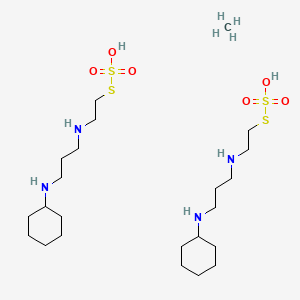
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl group, and a cyclohexylaminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate typically involves multiple steps. One common method includes the reaction of 3-cyclohexylaminopropylamine with ethylene oxide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfate derivatives, while substitution reactions may produce various alkylated or acylated products.
Applications De Recherche Scientifique
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate involves its interaction with molecular targets and pathways. The thiosulfate group can act as a sulfur donor in biochemical reactions, while the amino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-((3-Phenylsulfanylpropyl)amino)ethyl hydrogen thiosulfate: Similar structure but with a phenylsulfanyl group instead of a cyclohexyl group.
S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate: Contains a hydroxynonyl group, differing in the length and functionality of the side chain.
Uniqueness
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The cyclohexyl group provides steric hindrance and hydrophobic interactions, while the thiosulfate group offers reactivity in sulfur-related biochemical processes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
23563-79-3 |
|---|---|
Formule moléculaire |
C23H52N4O6S4 |
Poids moléculaire |
609.0 g/mol |
Nom IUPAC |
methane;[3-(2-sulfosulfanylethylamino)propylamino]cyclohexane |
InChI |
InChI=1S/2C11H24N2O3S2.CH4/c2*14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11;/h2*11-13H,1-10H2,(H,14,15,16);1H4 |
Clé InChI |
GGYXQYWDJYTFIC-UHFFFAOYSA-N |
SMILES canonique |
C.C1CCC(CC1)NCCCNCCSS(=O)(=O)O.C1CCC(CC1)NCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


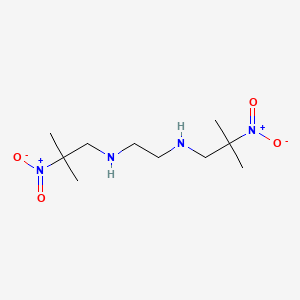

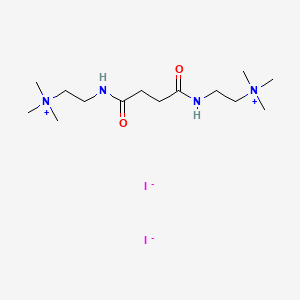
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
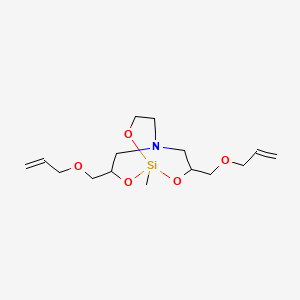
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)

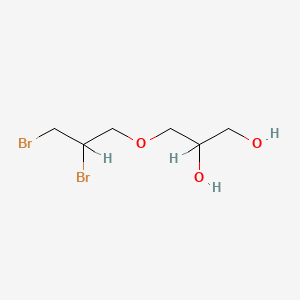
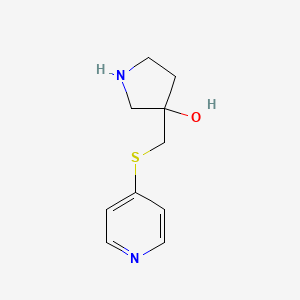

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

